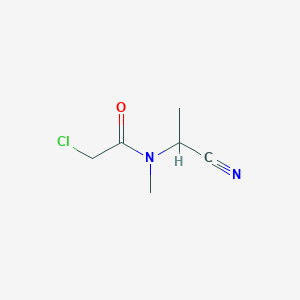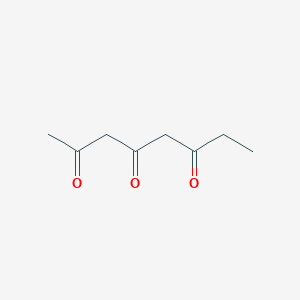
Octane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane-2,4,6-trione: is an organic compound with the molecular formula C8H12O3 It is a triketone, meaning it contains three ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Octane-2,4,6-trione can be synthesized through various methods. One common approach involves the oxidation of octane derivatives under controlled conditions. For example, the oxidation of octane-2,4-dione with a suitable oxidizing agent can yield this compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale oxidation processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agents and catalysts is crucial to achieving high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Octane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups into alcohols or other reduced forms.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the ketone groups under mild conditions to form substituted products.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Research into its biological activity has shown potential antimicrobial and anticancer properties. It is being studied for its ability to inhibit certain enzymes and pathways in microbial and cancer cells.
Medicine: Due to its potential biological activity, this compound is being investigated as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of octane-2,4,6-trione involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may interfere with key metabolic pathways in cells.
Comparison with Similar Compounds
Octane-2,4,6-trione can be compared with other triketones and diketones:
Similar Compounds: 2,4,6-heptanetrione, 2,4-pentanedione, and 1,3,5-triazine-2,4,6-trione.
Uniqueness: this compound’s unique structure, with three ketone groups positioned at specific intervals along the carbon chain, gives it distinct reactivity and properties
Properties
CAS No. |
61067-58-1 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
octane-2,4,6-trione |
InChI |
InChI=1S/C8H12O3/c1-3-7(10)5-8(11)4-6(2)9/h3-5H2,1-2H3 |
InChI Key |
KYWYXJJKXSANGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


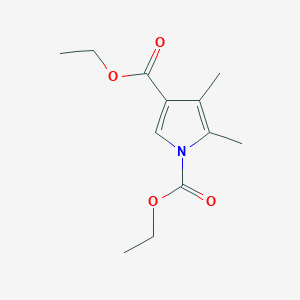

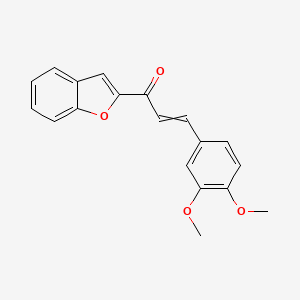
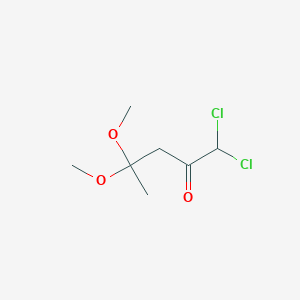
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)


![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
